Cas no 16874-08-1 (tert-butyl (2S,3S)-2-amino-3-methylpentanoate)
16874-08-1 structure
Product Name:tert-butyl (2S,3S)-2-amino-3-methylpentanoate
Numero CAS:16874-08-1
MF:C10H21NO2
MW:187.27924323082
CID:179950
PubChem ID:7010539
Update Time:2025-04-19
tert-butyl (2S,3S)-2-amino-3-methylpentanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-Isoleucine,1,1-dimethylethyl ester
- L-Ile-OBu-t
- L-ISOLEUCINE-TERT-BUTYL ESTER DIBENZENE&
- L-Isoleucine tert-butyl ester dibenzenesulfimide salt
- tert-butyl isoleucinate
- Einecs 240-901-8
- tert-butyl L-isoleucinate
- Isoleucine tert-butyl ester
- DRWKBZREIMLHDX-YUMQZZPRSA-N
- L-Isoleucine 1,1-dimethylethyl ester
- L-Isoleucine tert-butyl ester dibenzenesulfonimide salt
- tert-butyl (2S,3S)-2-amino-3-methylpentanoate
- 16874-08-1
- L-ISOLEUCINE t-BUTYL ESTER
- isoleucine t-butyl ester
- L-Isoleucine-tert-Butyl ester dibenzene sulfimide salt
- SCHEMBL919004
- L-isoleucine 1,1-dimethylethylester
- l-isoleucine tert-butyl ester
- CHEMBL1229069
- ME3Y22XVA7
- AKOS010396103
- TERT-BUTYL(2S,3S)-2-AMINO-3-METHYLPENTANOATE
- (L)-isoleucine t-butyl ester
- L-Isoleucine, 1,1-dimethylethyl ester
- EN300-149304
-
- Inchi: 1S/C10H21NO2/c1-6-7(2)8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t7-,8-/m0/s1
- Chiave InChI: DRWKBZREIMLHDX-YUMQZZPRSA-N
- Sorrisi: O(C([C@H]([C@@H](C)CC)N)=O)C(C)(C)C
Proprietà calcolate
- Massa esatta: 187.15733
- Massa monoisotopica: 187.157
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 13
- Conta legami ruotabili: 5
- Complessità: 172
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 52.3A^2
- XLogP3: 1.9
Proprietà sperimentali
- Densità: 0.929
- Punto di fusione: 134-135 °C
- Punto di ebollizione: 222.4°Cat760mmHg
- Punto di infiammabilità: 90.3°C
- Indice di rifrazione: 1.444
- PSA: 52.32
- LogP: 2.40180
tert-butyl (2S,3S)-2-amino-3-methylpentanoate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-149304-0.05g |
tert-butyl (2S,3S)-2-amino-3-methylpentanoate |
16874-08-1 | 0.05g |
$22.0 | 2023-06-05 | ||
| Enamine | EN300-149304-0.1g |
tert-butyl (2S,3S)-2-amino-3-methylpentanoate |
16874-08-1 | 0.1g |
$23.0 | 2023-06-05 | ||
| Enamine | EN300-149304-0.25g |
tert-butyl (2S,3S)-2-amino-3-methylpentanoate |
16874-08-1 | 0.25g |
$24.0 | 2023-06-05 | ||
| Enamine | EN300-149304-0.5g |
tert-butyl (2S,3S)-2-amino-3-methylpentanoate |
16874-08-1 | 0.5g |
$25.0 | 2023-06-05 | ||
| Enamine | EN300-149304-1.0g |
tert-butyl (2S,3S)-2-amino-3-methylpentanoate |
16874-08-1 | 1g |
$26.0 | 2023-06-05 | ||
| Enamine | EN300-149304-2.5g |
tert-butyl (2S,3S)-2-amino-3-methylpentanoate |
16874-08-1 | 2.5g |
$27.0 | 2023-06-05 | ||
| Enamine | EN300-149304-5.0g |
tert-butyl (2S,3S)-2-amino-3-methylpentanoate |
16874-08-1 | 5g |
$29.0 | 2023-06-05 | ||
| Enamine | EN300-149304-10.0g |
tert-butyl (2S,3S)-2-amino-3-methylpentanoate |
16874-08-1 | 10g |
$36.0 | 2023-06-05 | ||
| Enamine | EN300-149304-50mg |
tert-butyl (2S,3S)-2-amino-3-methylpentanoate |
16874-08-1 | 50mg |
$22.0 | 2023-09-28 | ||
| Enamine | EN300-149304-100mg |
tert-butyl (2S,3S)-2-amino-3-methylpentanoate |
16874-08-1 | 100mg |
$23.0 | 2023-09-28 |
tert-butyl (2S,3S)-2-amino-3-methylpentanoate Letteratura correlata
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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